molecular formula C8H16FNO2 B13545235 Ethyl 2-amino-6-fluorohexanoate

Ethyl 2-amino-6-fluorohexanoate

Cat. No.: B13545235
M. Wt: 177.22 g/mol
InChI Key: HBBBXOZFGKVAFY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-fluorohexanoate is a fluorinated derivative of hexanoic acid, featuring an ethyl ester group at the carboxylic acid position, an amino group at the C2 position, and a fluorine atom at the terminal C6 position. This compound combines the structural motifs of amino acids, esters, and fluorinated alkanes, which may confer unique physicochemical and biological properties. Fluorination often enhances metabolic stability and lipophilicity, while the ethyl ester group can improve membrane permeability or serve as a prodrug moiety.

Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

ethyl 2-amino-6-fluorohexanoate

InChI

InChI=1S/C8H16FNO2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,10H2,1H3

InChI Key

HBBBXOZFGKVAFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-fluorohexanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst such as tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enzyme-catalyzed kinetic resolution can be employed to obtain enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-fluorohexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-amino-6-fluorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Amino Group Placement: The C2 amino group distinguishes it from 6-aminohexanoate (C6 amino), altering charge distribution and hydrogen-bonding capacity .
  • Ester vs. Acid : The ethyl ester reduces polarity compared to carboxylic acid analogs, likely increasing bioavailability.

Physicochemical Properties (Hypothetical Comparison)

Property This compound (Predicted) 6-Aminohexanoate Pyrimidinyl Hexanoate
Molecular Weight (g/mol) ~205 131.17 ~350 (with trifluoroacetate)
Solubility in Water Low (ester dominance) High (ionizable carboxylic acid) Moderate (polar trifluoroacetate)
LogP (Lipophilicity) ~1.5–2.0 -1.2 ~0.5–1.0
Metabolic Stability High (C-F bond resists oxidation) Low (prone to degradation) Moderate (heterocyclic stability)

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